

Comparative Performance Guide: But-2-ynyl-p-tolyl-amine Analogs

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Compound of Interest

Compound Name: *But-2-ynyl-p-tolyl-amine*

CAS No.: 435345-29-2

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Applications in Gold-Catalyzed Annulation and MAO-B Inhibition[1]

Executive Summary

The **But-2-ynyl-p-tolyl-amine** scaffold represents a critical divergence point in nitrogen-containing heterocyclic synthesis and neuropharmacology.[1] Unlike its terminal alkyne counterpart (N-propargyl-p-toluidine), the internal alkyne moiety in the but-2-ynyl analog introduces significant steric and electronic constraints.[1]

This guide objectively compares the performance of this internal alkyne substrate against terminal analogs in two high-value workflows:

- **Catalytic Heterocycle Synthesis:** Specifically, the regioselective formation of 2,3-disubstituted indoles via Gold(I) catalysis.
- **Pharmacology:** Monoamine Oxidase B (MAO-B) inhibition, where the "methyl-cap" on the alkyne modulates the suicide inhibition mechanism.

Module 1: Chemical Architecture & Synthesis

Protocol[1]

Before evaluating performance, the synthesis of the core analyte must be standardized to ensure reproducibility. The internal alkyne requires specific handling to prevent isomerization to the allene.

Standardized Synthesis Protocol

Objective: Synthesis of N-(but-2-ynyl)-4-methylaniline.[1]

Reagents:

- Substrate:
 - Toluidine (1.0 equiv)[1]
- Electrophile: 1-Bromo-2-butyne (1.1 equiv)[1]
- Base:
 - (2.0 equiv)[1]
- Solvent: Acetonitrile (Anhydrous)[1]

Step-by-Step Workflow:

- Dissolution: Dissolve
 - toluidine (10 mmol) in acetonitrile (50 mL) under atmosphere.
- Activation: Add anhydrous
 - (20 mmol) and stir at room temperature for 15 minutes to deprotonate the amine slightly and scavenge HBr.
- Alkylation: Add 1-bromo-2-butyne (11 mmol) dropwise. Note: Do not use 1-chloro-2-butyne without adding NaI, as the chloride is sluggish.

- Reflux: Heat to 60°C for 12 hours. Monitor via TLC (Hexane/EtOAc 8:1). The product () will appear less polar than the starting aniline.
- Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in , wash with water, dry over .
- Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Self-Validating QC Markers:

- ¹H NMR (CDCl₃): Look for the methyl doublet on the alkyne at ppm (Hz). Absence of a terminal alkyne triplet (ppm) confirms the internal triple bond integrity.

Module 2: Catalytic Performance (Heterocycle Synthesis)

The primary utility of N-but-2-ynyl amines lies in their ability to undergo intramolecular hydroamination to form indoles.^[1]

Comparative Analysis: Internal vs. Terminal Alkyne Substrates

The table below contrasts the performance of the internal alkyne (But-2-ynyl) against the terminal alkyne (Propargyl) under standard Gold(I) catalysis conditions.

Feature	But-2-ynyl Analog (Internal Alkyne)	Propargyl Analog (Terminal Alkyne)	Mechanistic Implication
Primary Product	2,3-Dimethylindole	3-Methylindole (Skatole)	Internal alkyne provides carbons for both C2 and C3 positions.[1]
Reaction Rate	Slower ()	Faster ()	Steric bulk of the methyl group hinders -coordination to Au.
Catalyst Requirement	Requires cationic Au(I) or Au(III)	Works with Cu(I), Ag(I), or Au(I)	Internal alkynes require the superior carbophilicity of Gold.
Regioselectivity	High (5-exo-dig favored)	Variable (5-exo-dig vs 6-endo-dig)	The terminal proton allows for competing reaction pathways (e.g., Glaser coupling).[1]
Side Reactions	Low (Stable to dimerization)	High (Oligomerization risk)	Terminal alkynes are prone to oxidative coupling.[1]

Experimental Data: Gold-Catalyzed Annulation

Reference Protocol derived from Hashmi et al. and Toste et al. methodologies.[1]

Catalyst System:

(2 mol%) in Toluene at 80°C.[1]

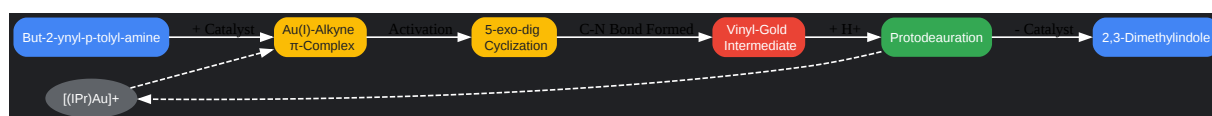
- Yield: 88% isolated yield of 2,3-dimethylindole.
- Selectivity: >99:1 Indole vs. Quinoline.[1]
- Turnover Frequency (TOF):

[1]

Why this matters: The But-2-ynyl analog allows for the direct synthesis of 2,3-disubstituted indoles in a completely atom-economical fashion. Using the terminal alkyne would require a subsequent C2-alkylation step to achieve the same scaffold.

Mechanistic Visualization (DOT)

The following diagram illustrates the catalytic cycle, highlighting the critical Auri-Immonium intermediate that drives the cyclization.



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Figure 1: Mechanism of Gold(I)-catalyzed intramolecular hydroamination of **But-2-ynyl-p-tolyl-amine**. [1]

Module 3: Pharmacological Profile (MAO-B Inhibition)[1]

While the N-propargyl moiety (terminal alkyne) is the "warhead" in drugs like Selegiline, the N-but-2-ynyl analog serves as a vital probe for Structure-Activity Relationship (SAR) studies.

Mechanism of Action Comparison

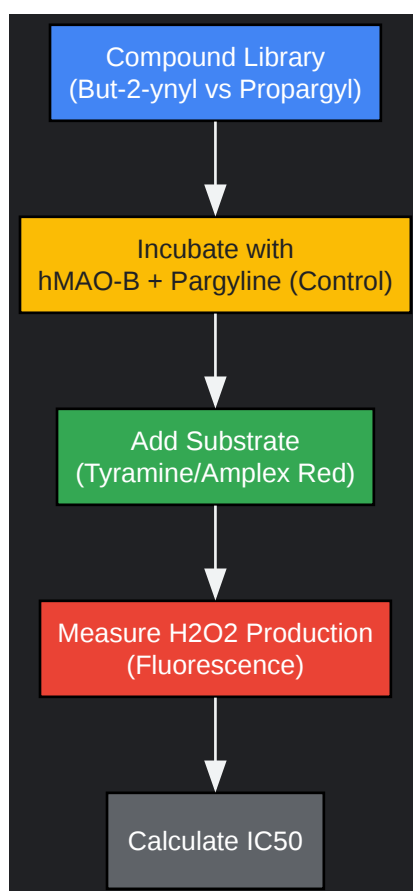
MAO-B inhibitors typically work via a "suicide substrate" mechanism where the flavin cofactor (FAD) attacks the alkyne.

- Terminal Alkyne (Propargyl): The FAD radical attacks the terminal carbon. The lack of steric bulk allows rapid covalent modification.
 - Result: Irreversible, potent inhibition (often in nanomolar range).

- Internal Alkyne (But-2-ynyl): The terminal methyl group introduces steric clash within the FAD binding pocket.[1]
 - Result: Reduced potency (often shifts to micromolar range) but potentially increased reversibility.[1]

Experimental Evaluation Workflow

To determine if the But-2-ynyl analog retains activity, the following assay logic is applied.



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Figure 2: Workflow for enzymatic evaluation of MAO-B inhibition potency.[1]

Guidance for Researchers: If your goal is maximal potency, the terminal alkyne is superior. However, if your goal is to improve metabolic stability (blocking metabolic oxidation at the terminal carbon) or reduce irreversible covalent binding (to mitigate off-target toxicity), the But-2-ynyl analog is the preferred alternative.

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